molecular formula C14H13NO3 B15234072 5-(2,3-Dihydrobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid

5-(2,3-Dihydrobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B15234072
M. Wt: 243.26 g/mol
InChI Key: IRZHUVMECXRNGR-UHFFFAOYSA-N
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Description

5-(2,3-Dihydrobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that combines the structural motifs of dihydrobenzofuran and pyrrole. These structures are known for their biological activities and are often found in natural products and synthetic pharmaceuticals. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydrobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the construction of the dihydrobenzofuran and pyrrole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydrobenzofuran ring. The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes can be employed to enhance reaction efficiency and reduce production costs. The use of continuous flow reactors and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydrobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-(2,3-Dihydrobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes. It can be used in assays to investigate its effects on various biological targets.

    Medicine: Due to its potential therapeutic properties, the compound is studied for its efficacy in treating diseases such as cancer, infections, and neurological disorders. It serves as a lead compound for drug development.

    Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings. It can also be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydrobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway. Alternatively, it may interact with a receptor, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzofuran: A simpler compound with a similar core structure, known for its biological activity.

    3-Methyl-1H-pyrrole-2-carboxylic acid: Another related compound that shares the pyrrole ring structure.

    Benzofuran derivatives: A class of compounds with diverse biological activities, often used in medicinal chemistry.

Uniqueness

5-(2,3-Dihydrobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to its combination of dihydrobenzofuran and pyrrole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets and provides a scaffold for the development of new therapeutic agents.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

5-(2,3-dihydro-1-benzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C14H13NO3/c1-8-7-11(15-13(8)14(16)17)9-3-2-4-12-10(9)5-6-18-12/h2-4,7,15H,5-6H2,1H3,(H,16,17)

InChI Key

IRZHUVMECXRNGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C2=C3CCOC3=CC=C2)C(=O)O

Origin of Product

United States

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